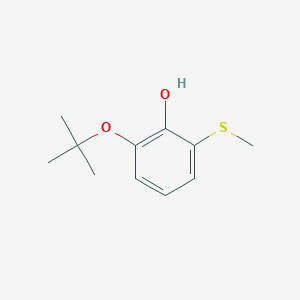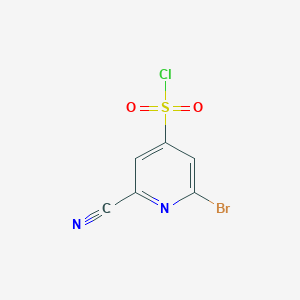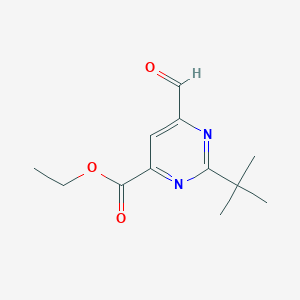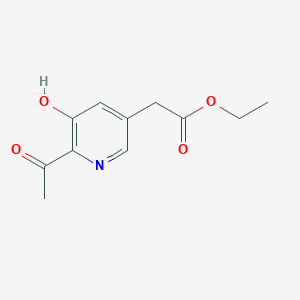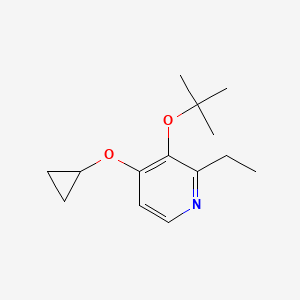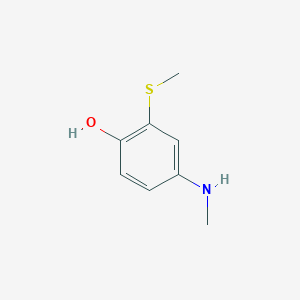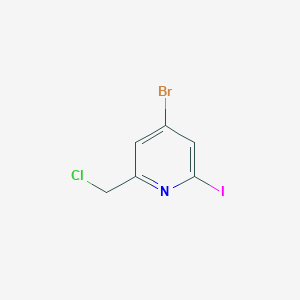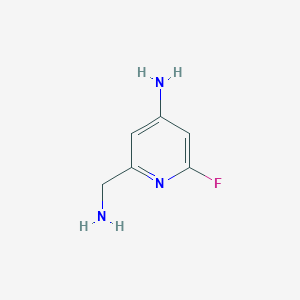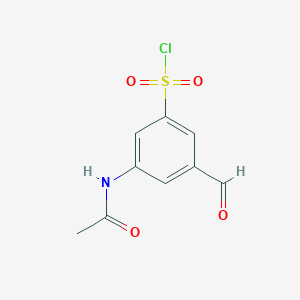
3-Ethyl-4-methoxy-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-Methoxyphenol is an organic compound belonging to the class of phenols It is characterized by the presence of an ethyl group at the third position and a methoxy group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-Methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with ethyl halides in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of 3-Ethyl-4-Methoxyphenol may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or copper can be employed to facilitate the alkylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-4-Methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
3-Ethyl-4-Methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-Methoxyphenol involves its interaction with various molecular targets. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing its reactivity and interactions with biological molecules. It may inhibit certain enzymes or scavenge free radicals, contributing to its antioxidant and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
4-Methoxyphenol: Lacks the ethyl group, making it less hydrophobic.
3-Ethylphenol: Lacks the methoxy group, affecting its electron-donating properties.
4-Ethylphenol: Similar structure but with different substitution pattern, influencing its reactivity.
Uniqueness: 3-Ethyl-4-Methoxyphenol’s unique combination of ethyl and methoxy groups imparts distinct chemical and physical properties, making it valuable for specific applications where both hydrophobicity and electron-donating effects are desired.
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3-ethyl-4-methoxyphenol |
InChI |
InChI=1S/C9H12O2/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6,10H,3H2,1-2H3 |
Clé InChI |
YBHFXIXJNDNBQG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


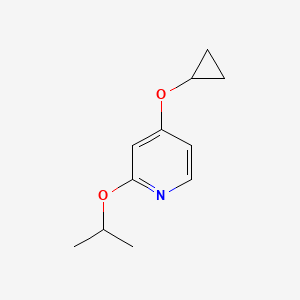
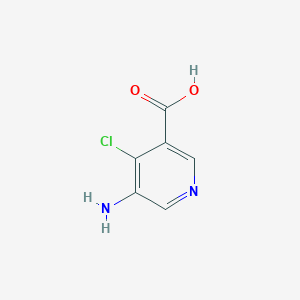
![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
